molecular formula C18H17N3O4S B2374995 butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851944-13-3

butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No.: B2374995
CAS No.: 851944-13-3
M. Wt: 371.41
InChI Key: NOZOABPQASYAAN-UHFFFAOYSA-N
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Description

Butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core fused with a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multi-step reactions. One common method includes the [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis, facilitated by 4-HO-TEMPO . Another approach involves the three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties

Properties

IUPAC Name

butyl 4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-2-3-9-25-17(24)12-4-6-13(7-5-12)20-15(22)14-11-19-18-21(16(14)23)8-10-26-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZOABPQASYAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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